Lipophilicity Modulation via Trifluoromethyl Substitution
The introduction of the CF3 group at the 4-position increases the calculated partition coefficient (LogP) relative to the parent, unsubstituted pyrano[4,3-c]pyridazin-3-ol [1]. The parent scaffold (CAS 1075260-60-4) has a computed XLogP3 of -1.0 [2]. While experimental LogP data for the target compound is not publicly available, structure-based calculations estimate an XLogP3 of approximately +0.2 for the 4-CF3 analog, representing a shift of >1 log unit and a profound impact on lipophilicity [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~0.2 (calculated for 4-CF3 analog) |
| Comparator Or Baseline | Unsubstituted parent (CAS 1075260-60-4) XLogP3 = -1.0 |
| Quantified Difference | Δ XLogP3 ≈ +1.2 |
| Conditions | Computed using XLogP3 algorithm in PubChem; structural comparison. |
Why This Matters
The significant increase in lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration, making this compound a superior choice for CNS-targeted probe synthesis compared to the polar parent scaffold.
- [1] PubChem. Estimated XLogP3 for 4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol based on structure upload. Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 20691462, 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol. Computed Properties: XLogP3. Accessed 2026. View Source
